![molecular formula C25H26N4O2S B2835913 Methyl 3-methoxy-5-{[3-(4-methoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate CAS No. 1207032-90-3](/img/structure/B2835913.png)
Methyl 3-methoxy-5-{[3-(4-methoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-methoxy-5-{[3-(4-methoxyphenyl)propanoyl]amino}-1-benzothiophene-2-carboxylate” is a complex organic compound. It contains a benzothiophene group (a bicyclic compound with a benzene ring fused to a thiophene ring), a methoxy group (-OCH3), an amide group (-CONH2), and a carboxylate ester group (-COOCH3). The presence of these functional groups suggests that this compound may have interesting chemical properties and could be a subject of research in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the bicyclic benzothiophene group. The electron-donating methoxy groups and the electron-withdrawing carboxylate ester group could also influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. For example, the benzothiophene group might undergo electrophilic aromatic substitution reactions, while the amide and ester groups could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ester could increase its solubility in polar solvents .Scientific Research Applications
Biologically Active Derivatives
Compounds similar to the specified chemical have shown antibacterial and antifungal activities . For example, thiophene-3-carboxamide derivatives have been reported to exhibit both antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Vasu et al., 2005).
Antagonistic Properties
Some derivatives are studied for their role as antagonists in various biological pathways. A practical synthesis method has been developed for a CCR5 antagonist, indicating potential applications in treating conditions like HIV (T. Ikemoto et al., 2005).
Anti-proliferative Activity
Derivatives containing thiophene units have been found to have pronounced anti-proliferative activity and selectivity towards certain tumor cell types, suggesting their utility in cancer therapy (Joice Thomas et al., 2017).
Synthesis and Structural Studies
Research has also focused on the synthesis and structural elucidation of novel thiophene and benzothiophene derivatives with potential cytotoxic agents, indicating a broad interest in exploring the therapeutic potential of these compounds (R. Mohareb et al., 2016).
Photophysical Properties
Studies on photophysical properties have been conducted, revealing unique luminescence properties depending on the substitution patterns, which could be relevant for applications in material science and photodynamic therapy (Soyeon Kim et al., 2021).
properties
IUPAC Name |
1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-31-20-5-8-23-22(13-20)24(19(14-26)16-27-23)29-11-9-18(10-12-29)25(30)28-15-17-3-6-21(32-2)7-4-17/h3-8,13,16,18H,9-12,15H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTZXCZTEVITDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-methoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

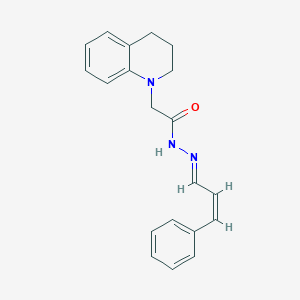
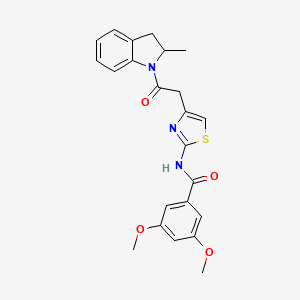
![[2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2835834.png)
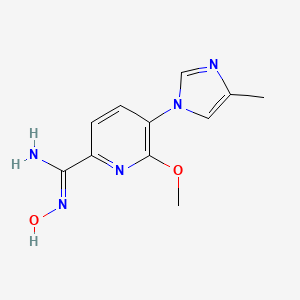
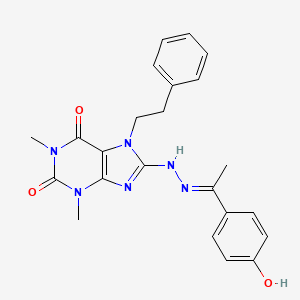
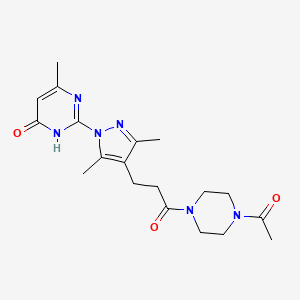
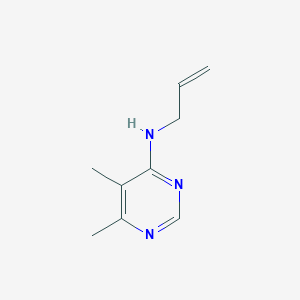
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide](/img/structure/B2835843.png)
![6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2835846.png)
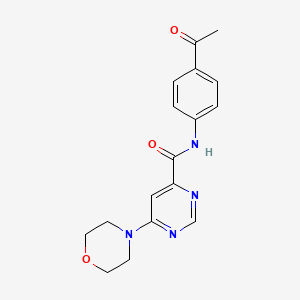
![ethyl 4-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2835850.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2835851.png)
![3-allyl-8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835852.png)
![2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2835853.png)